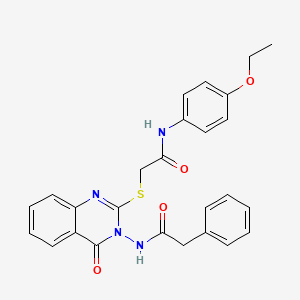![molecular formula C15H24N4O2 B2371940 (1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate CAS No. 1365968-46-2](/img/structure/B2371940.png)
(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process that includes the reaction of various starting materials. The first step often involves the synthesis of a pyrazine derivative, which is then reacted with a cyclohexylamine to form another intermediate. The final step involves the condensation of this intermediate with another compound to form the final product.Molecular Structure Analysis
The molecular structure of similar compounds is confirmed using various spectroscopic techniques such as NMR, MS, and IR.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . Each step involves the reaction of various starting materials to form intermediates, which are then used in subsequent reactions to form the final product .Physical And Chemical Properties Analysis
Similar compounds are often white or off-white crystalline powders. They are stable under acidic, basic, and neutral conditions and are resistant to hydrolysis and oxidation.Applications De Recherche Scientifique
Enantioselective Synthesis and Intermediates
- The compound is utilized as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing significantly to the structural investigation and synthesis of nucleotide analogues (Ober et al., 2004).
Synthesis of Factor Xa Inhibitors
- It serves as a key intermediate in the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, crucial for synthesizing Factor Xa inhibitors, which are significant in developing anticoagulant drugs (Wang et al., 2017).
Role in Antibacterial Activity
- This compound is also involved in the synthesis of novel derivatives with potential antibacterial properties. The synthesis route and structural analysis of these derivatives offer insights into developing new antibacterial agents (Prasad, 2021).
CCR2 Antagonists Synthesis
- It is a critical intermediate in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, essential for producing potent CCR2 antagonists, which are valuable in treating inflammatory diseases (Campbell et al., 2009).
Synthetic Methodology Advancements
- The compound has facilitated advancements in synthetic methodologies, such as in the preparation of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in synthesizing biologically active compounds like omisertinib (Zhao et al., 2017)(Zhao et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-12-6-4-11(5-7-12)18-13-10-16-8-9-17-13/h8-12H,4-7H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJACRZKMGDGGAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

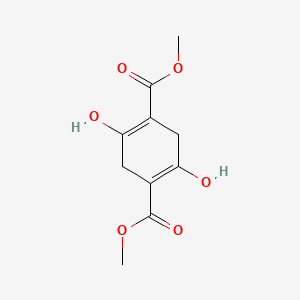
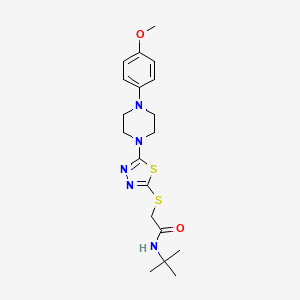
![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)
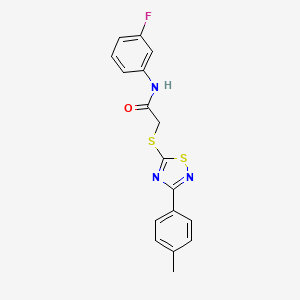
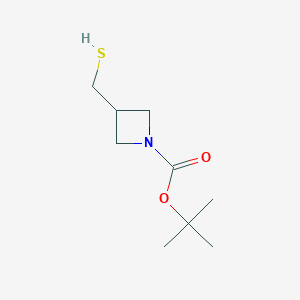

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
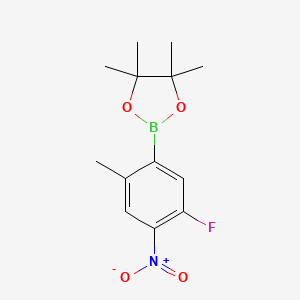
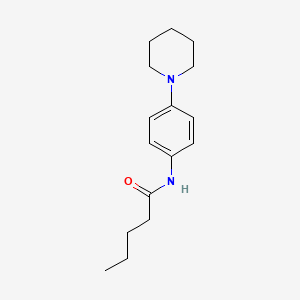
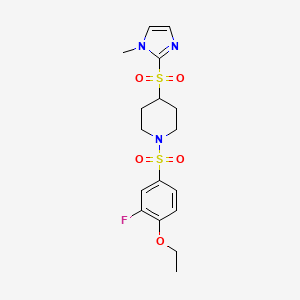
![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)
![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)
